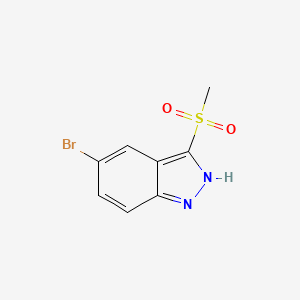

5-Bromo-3-(methylsulfonyl)-1H-indazole

Description

Properties

CAS No. |

201227-17-0 |

|---|---|

Molecular Formula |

C8H7BrN2O2S |

Molecular Weight |

275.12 g/mol |

IUPAC Name |

5-bromo-3-methylsulfonyl-2H-indazole |

InChI |

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

QIHKDXICUWGQBR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C2C=C(C=CC2=NN1)Br |

Origin of Product |

United States |

Preparation Methods

Reagents and Solvents

- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.

- Solvents: Dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are preferred for their inertness and ability to dissolve both reactants and brominating agents.

- Temperature: Reactions are typically conducted at room temperature or slightly below to control reactivity and selectivity.

Typical Procedure

- Dissolve 3-(methylsulfonyl)-1H-indazole in an inert solvent such as dichloromethane.

- Add bromine or NBS slowly under stirring to the solution at 0°C to room temperature.

- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, quench excess bromine with a reducing agent or aqueous sodium bisulfite.

- Extract the product, wash with water, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.

Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Brominating agent | Br2 or NBS (1.0–1.5 equivalents) |

| Solvent | Dichloromethane or chloroform |

| Temperature | 0°C to room temperature |

| Reaction time | 1–3 hours |

| Yield | 65–90% (depending on purification) |

Industrial Scale Considerations

Industrial synthesis optimizes the above laboratory procedure with:

- Use of DMF as solvent for better solubility and reaction control.

- Controlled addition of bromine under nitrogen atmosphere to prevent side reactions.

- Temperature control between -5°C and 40°C to maximize yield and purity.

- Post-reaction purification involving filtration, washing with soft water, and recrystallization from ethanol-water mixtures.

- Use of activated carbon and ethylenediaminetetraacetic acid (EDTA) during reflux to remove impurities.

An example industrial process for a related compound, 3-bromo-5-nitro-1H-indazole, achieves yields up to 95% under mild conditions, indicating the feasibility of high-yield bromination in indazole derivatives.

Analytical and Purification Techniques

- Monitoring: HPLC is used to track reaction completion and residual starting material.

- Purification: Recrystallization from ethanol or ethanol-water mixtures is common.

- Impurity removal: Activated carbon treatment and EDTA reflux help remove colored impurities and metal ions.

- Characterization: NMR, MS, and melting point determination confirm product identity and purity.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | 3-(Methylsulfonyl)-1H-indazole | Prepared via sulfonylation or oxidation routes |

| Bromination agent | Bromine or N-bromosuccinimide (NBS) | 1.0–1.5 equivalents |

| Solvent | Dichloromethane, chloroform, or DMF | Inert, good solubility |

| Temperature | 0°C to room temperature | Controlled to avoid over-bromination |

| Reaction time | 1–3 hours | Monitored by TLC/HPLC |

| Work-up | Quenching, extraction, washing, drying | Use of sodium bisulfite to quench bromine |

| Purification | Recrystallization or column chromatography | Ethanol or ethanol-water mixtures preferred |

| Yield | 65–90% (lab scale), up to 95% (industrial scale for related compounds) | High yield with optimized conditions |

Research Findings and Notes

- Bromination of indazole derivatives is highly regioselective when controlled properly, favoring substitution at the 5-position due to electronic and steric factors.

- Use of NBS offers milder conditions and easier handling compared to elemental bromine.

- Industrial processes emphasize mild reaction conditions, nitrogen atmosphere, and careful temperature control to maximize yield and minimize by-products.

- The methylsulfonyl group remains stable under bromination conditions, allowing selective functionalization.

- Purification steps involving activated carbon and EDTA are critical for removing trace impurities and ensuring pharmaceutical-grade purity.

This detailed synthesis overview of 5-Bromo-3-(methylsulfonyl)-1H-indazole integrates data from patent literature, peer-reviewed research, and industrial practices to provide a comprehensive guide to its preparation methods. The described procedures ensure high yield, selectivity, and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-3-(methylsulfonyl)-1H-indazole can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form 3-(methylsulfonyl)-1H-indazole by removing the bromine atom.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted indazole derivatives.

- Sulfone derivatives.

- Reduced indazole compounds.

Scientific Research Applications

Chemistry: 5-Bromo-3-(methylsulfonyl)-1H-indazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated indazoles on cellular processes and enzyme activities .

Industry: In the industrial sector, 5-Bromo-3-(methylsulfonyl)-1H-indazole is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Key Observations :

Key Observations :

- Alkylation : N-Alkylation (e.g., ethyl, 3-chloropropyl) typically yields 40–50% using Cs₂CO₃ in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.